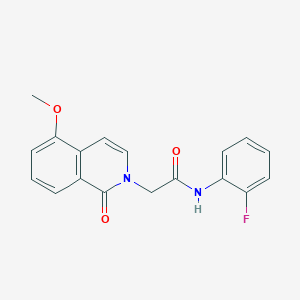

N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenyl group linked via an acetamide bridge to a 5-methoxy-substituted 1,2-dihydroisoquinolin-1-one core. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methoxy group on the isoquinoline moiety may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-16-8-4-5-13-12(16)9-10-21(18(13)23)11-17(22)20-15-7-3-2-6-14(15)19/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIJINBULBPALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

Acylation: The acetamide moiety is introduced through an acylation reaction, where the isoquinolinone derivative reacts with an acyl chloride in the presence of a base like triethylamine.

Fluorination: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, converting it to a hydroxyl group.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced isoquinolinone derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide exhibits various biological activities:

Antitumor Activity

Preliminary studies have shown that this compound has cytotoxic effects on several cancer cell lines. For instance:

- Case Study 1 : In vitro assays demonstrated a dose-dependent reduction in viability of MCF7 breast cancer cells, with an IC50 value around 5 µM after 48 hours of treatment. These findings suggest its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Case Study 2 : In an animal model of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Antimicrobial Activity

In vitro tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.

Data Tables

Here is a summary table of the biological activities and their corresponding findings:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antitumor Activity | In vitro assays on MCF7 cells | IC50 ~ 5 µM after 48 hours |

| Anti-inflammatory | Animal model of arthritis | Significant reduction in paw swelling |

| Antimicrobial | In vitro tests against bacteria | Exhibits activity against various strains |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in downstream effects on cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Structural and Functional Differences

Core Heterocycle: The target compound and ’s derivative share an isoquinoline core, which is absent in triazole-based compounds () and alachlor (). Isoquinoline derivatives are often associated with CNS activity or enzyme modulation, while triazoles and simple acetamides are prevalent in agrochemicals or kinase inhibitors .

Substituent Effects: Fluorine Placement: The 2-fluorophenyl group in the target compound contrasts with the 2-fluorobenzyl substituent in ’s derivative. Fluorine’s position influences steric and electronic interactions; para-substituted fluorophenyl groups are common in drug design for enhanced metabolic stability . Methoxy vs. Sulfonyl Groups: The 5-methoxy group on the target compound’s isoquinoline may improve solubility compared to the sulfonyl group in Compound 54 (), which could enhance binding affinity but reduce bioavailability .

Biological Implications: Pharmaceutical vs. Agrochemical Use: The absence of chloro or methoxymethyl groups (as in alachlor) in the target compound suggests a divergence from herbicidal activity. Instead, its isoquinoline core aligns with pharmaceutical applications, such as kinase or protease inhibition, observed in structurally related compounds .

Research Findings and Implications

The 2-fluorophenyl group’s electron-withdrawing effects could enhance binding to aromatic π-systems in target proteins, as seen in fluorinated kinase inhibitors .

Activity Trends: Triazole-containing analogs () exhibit cytohesin inhibitory activity, suggesting that the target compound’s isoquinoline core might interact with similar signaling pathways. However, the lack of a sulfonyl group could alter potency or selectivity . ’s derivative, with a tetrahydroisoquinoline scaffold, may share conformational flexibility with the target compound, enabling interactions with hydrophobic enzyme pockets .

Comparative Limitations: No direct pharmacological data for the target compound limits conclusive comparisons. Further studies on receptor binding, solubility, and in vivo efficacy are needed.

Biological Activity

N-(2-fluorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its structure, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a fluorophenyl group and a methoxy-substituted isoquinoline moiety. The molecular formula is . The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for the peripheral benzodiazepine receptor (PBR), which is implicated in neuroprotection and cell proliferation.

Biological Activity Overview

-

Antitumor Activity :

- Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For instance, analogues have shown IC50 values in the nanomolar range against various tumors, suggesting that this compound may possess similar properties.

-

Neuroprotective Effects :

- Studies have demonstrated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of mitochondrial pathways.

-

Anti-inflammatory Properties :

- The compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.

Case Studies

Several studies have assessed the biological activity of related compounds:

Experimental Data

The crystal structure analysis of related compounds has provided insights into their binding interactions and stability:

- Crystal Structure : The asymmetric unit contains one independent molecule and solvent molecules, which influences the packing and stability of the crystal form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.